2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-11-7-5-10(6-8-11)16-22-23-17(24(16)20)27-9-14(25)21-15-12(18)3-2-4-13(15)19/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDLMNWODHEWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 280.31 g/mol. The compound features a triazole ring, a sulfanyl group, and an acetamide moiety, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₄O₃S |
| Molecular Weight | 280.31 g/mol |
| Structural Features | Triazole ring, sulfanyl group, acetamide |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives can inhibit the growth of various bacterial and fungal strains. The specific compound is hypothesized to interact with microbial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. A study evaluating the structure-activity relationship (SAR) of triazole compounds found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D). The compound's ability to inhibit cell proliferation may be linked to its interaction with specific kinases involved in cancer signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites of enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.
Further studies utilizing molecular docking simulations and enzyme inhibition assays are recommended to elucidate these mechanisms more clearly .
Case Studies
- Anticancer Efficacy : In vitro studies have shown that related triazole compounds significantly reduce cell viability in various cancer cell lines. For example, a derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity .
- Antimicrobial Screening : A comparative study assessed the antimicrobial efficacy of several triazole derivatives against standard bacterial strains. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Antifungal Activity
Research has shown that compounds containing the triazole moiety exhibit significant antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death. The specific compound has been tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents.
Anticancer Properties
Studies have indicated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have reported that 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide shows promise against certain cancer cell lines, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
Beyond antifungal properties, this compound has been evaluated for its antimicrobial effects against a range of bacteria. The presence of the triazole ring enhances its ability to disrupt bacterial cell wall synthesis and function. Preliminary results indicate that it may be effective against both Gram-positive and Gram-negative bacteria.
Pesticidal Properties
The compound's ability to affect fungal pathogens extends to agricultural applications, where it can be used as a fungicide. Its effectiveness against plant pathogens can help in managing crop diseases, thereby improving yield and quality. Field trials have shown promising results in controlling diseases caused by fungi in various crops.
Plant Growth Regulation
Research into the effects of triazole compounds on plant growth indicates that they may act as growth regulators. These compounds can influence plant hormone levels and metabolic processes, potentially leading to improved growth rates and stress resistance in crops.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated effective inhibition of Candida species with IC50 values comparable to fluconazole. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; increased caspase activity was observed. |
| Study 3 | Agricultural Use | Field trials showed a significant reduction in fungal infections in wheat crops treated with the compound compared to controls. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group (-S-) and amino group (-NH₂) on the triazole ring serve as nucleophilic sites.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | S-Methyl derivative | 72% | |
| Acylation | AcCl, pyridine, RT, 12 hrs | Acetylated triazole intermediate | 68% |
Key Observations :
-
Alkylation occurs preferentially at the sulfanyl sulfur due to its higher nucleophilicity compared to the triazole NH₂ group.
-
Steric hindrance from the 2,6-dichlorophenyl group slows reaction kinetics in polar aprotic solvents.
Oxidation Reactions
The sulfanyl group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40°C, 3 hrs | Sulfoxide (R-SO-R') | 89% | |
| mCPBA | DCM, 0°C → RT, 2 hrs | Sulfone (R-SO₂-R') | 94% |
Mechanistic Insight :
-
H₂O₂ in acidic media generates electrophilic peroxonium ions for sulfoxide formation.
-
mCPBA’s peracid character facilitates two-electron oxidation to sulfones.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Products | Reaction Time | Efficiency | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hrs | 2-{[...]sulfanyl}acetic acid + 2,6-dichloroaniline | 85% conversion | 78% | |
| NaOH (10%), EtOH, 60°C | Sodium carboxylate derivative | 6 hrs | 91% |
Structural Impact :
Cycloaddition and Ring-Opening
The triazole ring participates in [3+2] cycloadditions:
Notable Feature :
-
Microwave irradiation reduces reaction time from 24 hrs to 30 min.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to specific positions:
| Electrophile | Conditions | Major Product | Para/Ortho Ratio | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | Nitro derivative (para to OMe) | 95:5 | |
| Br₂, FeBr₃ | DCM, RT, 4 hrs | Bromo derivative (para to OMe) | 97:3 |
Regioselectivity :
Reductive Transformations
Catalytic hydrogenation targets multiple sites:
| Catalyst | Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 6 hrs | Reduced triazole + dechlorinated aryl | 63% | |
| NaBH₄, NiCl₂ | THF, 50°C, 3 hrs | Thiol (-SH) derivative | 81% |
Challenges :
Metal Complexation
The triazole NH₂ and sulfur atoms act as ligands:
| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 2 hrs | Octahedral Cu(II) complex | 8.2 ± 0.3 | |
| ZnCl₂ | Reflux, 12 hrs | Tetrahedral Zn(II) complex | 6.7 ± 0.2 |
Applications :
-
Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring and the acetamide’s aryl group. These variations impact melting points, solubility, and synthetic yields:
| Compound (Reference) | Triazole Substituents | Acetamide Aryl Group | Melting Point (°C) | Yield (%) | Recrystallization Solvent |
|---|---|---|---|---|---|
| Target Compound | 4-amino, 5-(4-methoxyphenyl) | 2,6-dichlorophenyl | Not reported | Not reported | Not reported |
| 6a (Ev1) | 4-allyl, 5-(pyridin-2-yl) | H (as acetamide) | 182–184 | 65 | H₂O:EtOH (1:1) |
| 7a (Ev1) | 4-allyl, 5-(pyridin-2-yl) | Acetic acid derivative | 109–111 | 75 | DMF:EtOH (8:2) |
| AS111 (Ev7, Ev10) | 4-amino, 5-(2-pyridyl) | 3-methylphenyl | Not reported | Not reported | Not reported |
| Ev13 Compound | 5-(4-tert-butylphenyl), 4-(4-methoxyphenyl) | 2,6-dichlorophenyl | Not reported | Not reported | Not reported |
Key Observations :
- Pyridinyl substituents (e.g., 6a, AS111) correlate with higher melting points (182–184°C for 6a), likely due to enhanced molecular symmetry and intermolecular interactions .
- Acetic acid derivatives (e.g., 7a) exhibit lower melting points (109–111°C), suggesting reduced crystallinity compared to acetamides .
- The 2,6-dichlorophenyl group (target compound, Ev13) introduces steric hindrance and electron-withdrawing effects, which may reduce solubility but improve receptor binding .
Anti-Inflammatory Activity
- AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) demonstrated 1.28× higher anti-inflammatory activity than diclofenac sodium in a rat formalin edema model. The 3-methylphenyl group likely enhances lipophilicity and target engagement .
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (Ev5, Ev6) showed anti-exudative activity comparable to diclofenac at 10 mg/kg. Substituents like nitro or methoxy groups on the phenyl ring further optimized activity .
SAR Trends :
- Electron-donating groups (e.g., methoxy, methyl) on the acetamide’s aryl ring enhance anti-inflammatory potency by improving membrane permeability .
- Heteroaromatic substituents (e.g., pyridyl, furyl) on the triazole core contribute to hydrogen bonding with cyclooxygenase-2 (COX-2), a key anti-inflammatory target .
Pharmacokinetic Properties
- The morpholine group may increase solubility but accelerate clearance .
- The 2,6-dichlorophenyl group in the target compound could prolong half-life due to reduced Phase I metabolism, though this requires experimental validation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlled reaction conditions (e.g., inert atmosphere, precise temperature) and reagent selection. For example, using column chromatography (silica gel, ethyl acetate/hexane gradients) for purification minimizes by-products . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate stability, particularly given the compound’s sensitivity to light and extreme pH . Substituent-specific protocols (e.g., methoxyphenyl vs. chlorophenyl groups) may require tailored reducing agents like lithium aluminum hydride .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the triazole ring and sulfanylacetamide linkage. H NMR identifies aromatic protons (e.g., 4-methoxyphenyl at δ 7.2–7.8 ppm) and the acetamide NH signal (δ 10–11 ppm). Infrared Spectroscopy (IR) verifies functional groups, such as C=O (1650–1700 cm) and S–C (600–700 cm) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm) .
Q. What initial biological screening assays are recommended?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazole moiety’s affinity for catalytic sites. Antimicrobial activity can be screened via microdilution (MIC determination against Gram+/− bacteria). Cytotoxicity assays (MTT or SRB) in cancer cell lines (e.g., MCF-7, HeLa) assess anticancer potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematic substitution at the triazole C4/C5 positions (e.g., replacing 4-methoxyphenyl with halogenated or heteroaromatic groups) alters steric and electronic profiles. Quantitative SAR (QSAR) models using Hammett constants or molecular docking (AutoDock Vina) predict binding affinities to targets like HIV-1 reverse transcriptase . Comparative bioassays of analogs with varying substituents (e.g., 2,6-dichlorophenyl vs. 2,4-dimethylphenyl) reveal trends in potency .
Q. How should researchers resolve contradictions in bioactivity data across similar analogs?
- Methodological Answer : Contradictions often arise from substituent-specific effects. For example, a 4-methoxyphenyl group may enhance solubility but reduce membrane permeability versus a chlorophenyl group. Validate findings via orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cellular assays). Statistical meta-analysis of published IC values identifies outliers due to assay variability .
Q. What computational strategies improve reaction design for novel derivatives?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. Machine learning (e.g., random forest models) trained on reaction databases prioritizes solvent/catalyst combinations. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to optimize conditions (e.g., solvent polarity, temperature) .
Q. How does the compound’s stability under varying conditions impact experimental design?
- Methodological Answer : Degradation studies (HPLC-MS) under UV light, acidic/basic buffers, and elevated temperatures inform storage protocols. Lyophilization in amber vials at −20°C preserves integrity for long-term use. Stability in DMSO stock solutions should be monitored weekly to avoid precipitate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
